6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
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Overview
Description
6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[321]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one involves multiple steps, including the formation of the bicyclic core and the attachment of the trienyl and pyranone moieties. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents and catalysts would be critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the trienyl moiety can be reduced to single bonds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the trienyl moiety would yield a saturated hydrocarbon.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile building block for the synthesis of more complex molecules.
Properties
CAS No. |
79503-62-1 |
---|---|
Molecular Formula |
C23H30O7 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3)19(25)23(5)20(26)22(4,30-21)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19+,20?,21-,22+,23+/m1/s1 |
InChI Key |
BHMIDMOHWXULQB-NXIHKJPGSA-N |
Isomeric SMILES |
C[C@@H]1[C@]2(C([C@@](O1)([C@H]([C@@](O2)(C)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)O)C |
Canonical SMILES |
CC1C2(C(C(O1)(C(C(O2)(C)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)O)C |
Origin of Product |
United States |
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